L-glyceraldehyde

Vue d'ensemble

Description

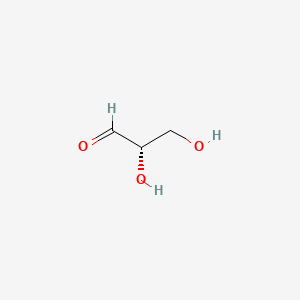

L-Glyceraldehyde is a simple monosaccharide, specifically an aldose, with the chemical formula C₃H₆O₃. It is the simplest form of an aldose sugar and is a key intermediate in various metabolic pathways. This compound is a triose, meaning it contains three carbon atoms, and it has one chiral center, making it optically active. This compound is crucial in the study of stereochemistry and carbohydrate metabolism.

Mécanisme D'action

Target of Action

L-Glyceraldehyde, a 3-carbon monosaccharide, primarily targets NAD(H)-dependent reactions . It is known to inhibit glycolysis, a metabolic pathway that is crucial for the energy production in cells .

Mode of Action

This compound interacts with its targets by inducing significant changes in the metabolic profile of cells . It promotes oxidative stress and hinders nucleotide biosynthesis . This compound is a potent inhibitor of glycolysis due to its proposed targeting of NAD(H)-dependent reactions .

Biochemical Pathways

This compound affects the glycolytic pathway and nucleotide biosynthesis . It disrupts the flow of carbon through glycolytic intermediates, leading to a significant inhibition of glycolysis . Furthermore, it significantly inhibits nucleotide biosynthesis in cells .

Pharmacokinetics

It is known that the compound’s effects on metabolic profiles and nucleotide biosynthesis can be partially relieved with the co-application of the antioxidant n-acetyl-cysteine . This suggests that the bioavailability and efficacy of this compound may be influenced by other compounds present in the system.

Result of Action

The action of this compound results in growth inhibition and apoptosis in cells . It induces a redox crisis in cells, disrupting the fragile homeostatic environment inherent to the cells . This leads to significant changes in the metabolic profile of cells and promotes cell death .

Action Environment

The action of this compound is influenced by the cellular environment. The presence of antioxidants like N-acetyl-cysteine can partially relieve the metabolic inhibition caused by this compound . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other compounds in the system.

Analyse Biochimique

Biochemical Properties

L-Glyceraldehyde is involved in several biochemical reactions, primarily as an intermediate in glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate . This interaction is essential for the continuation of the glycolytic pathway, which is vital for cellular energy production.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of glycolysis, affecting the levels of ATP and other metabolites within the cell. Additionally, this compound can impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, it binds to glyceraldehyde-3-phosphate dehydrogenase, facilitating the enzyme’s catalytic activity. This binding interaction is crucial for the proper functioning of the glycolytic pathway. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and energy production. At high doses, it can have toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and gluconeogenesis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase and aldolase, which are essential for the conversion of glucose to pyruvate and the synthesis of glucose from non-carbohydrate precursors. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within specific compartments. The distribution of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as well as by post-translational modifications and targeting signals that direct it to specific organelles. These factors play a crucial role in regulating the biochemical properties and effects of this compound within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Glyceraldehyde can be synthesized through the mild oxidation of glycerol. This process typically involves the use of hydrogen peroxide as the oxidizing agent and a ferrous salt as a catalyst . Another method involves the oxidative cleavage of L-sorbose, which yields this compound in high yield .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of glycerol using hydrogen peroxide and a ferrous salt catalyst. This method is preferred due to its simplicity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: L-Glyceraldehyde undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form L-glyceric acid.

Reduction: It can be reduced to form glycerol.

Isomerization: this compound can isomerize to form dihydroxyacetone.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and ferrous salts are commonly used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Isomerization: Acidic or basic conditions can facilitate the isomerization of this compound to dihydroxyacetone.

Major Products:

Oxidation: L-glyceric acid.

Reduction: Glycerol.

Isomerization: Dihydroxyacetone.

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

D-Glyceraldehyde: The enantiomer of L-Glyceraldehyde, differing in the spatial arrangement of atoms around the chiral center.

Dihydroxyacetone: An isomer of this compound, differing in the position of the carbonyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which makes it a valuable standard in stereochemical studies. Its ability to inhibit glycolysis and induce oxidative stress also sets it apart from other similar compounds .

Activité Biologique

L-Glyceraldehyde (L-GA) is a simple sugar that has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of cancer research and metabolic regulation. This article delves into the biological activity of L-GA, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aldo-sugar with the molecular formula C₃H₆O₃. It exists as two stereoisomers: D-glyceraldehyde and this compound. L-GA is characterized by its aldehyde functional group, which plays a critical role in its biological activity.

Recent studies have elucidated several mechanisms through which L-GA exerts its biological effects:

- Inhibition of Glycolysis : L-GA has been shown to inhibit glycolytic pathways in various cell types. For instance, it inhibits the activity of hexokinase, a key enzyme in the glycolytic pathway, thereby reducing glucose metabolism and ATP production .

- Induction of Oxidative Stress : L-GA treatment leads to increased production of reactive oxygen species (ROS), which can induce oxidative stress within cells. This oxidative environment has been linked to apoptosis in neuroblastoma cells, suggesting a potential therapeutic avenue for cancer treatment .

- Nucleotide Metabolism Disruption : Research indicates that L-GA affects nucleotide biosynthesis by depleting nucleotide pools, particularly ATP, which is critical for various cellular functions. This depletion contributes to cell cycle arrest and apoptosis .

Neuroblastoma Cells

L-GA has been extensively studied for its effects on neuroblastoma cells. In vitro studies demonstrate that L-GA significantly inhibits the growth of neuroblastoma cell lines (e.g., IMR-32 and SH-SY5Y) through its multi-modal mechanisms involving glycolytic inhibition and oxidative stress induction . The following table summarizes key findings from these studies:

| Cell Line | Concentration of L-GA | Effect on Cell Growth | Mechanism |

|---|---|---|---|

| IMR-32 | 1 mM | Significant inhibition | Glycolysis inhibition, ROS production |

| SH-SY5Y | 1 mM | Moderate inhibition | Glycolysis inhibition, nucleotide depletion |

Erythrocytes

In erythrocytes, L-GA demonstrates antiglycolytic activity, preserving glucose concentrations during blood specimen storage. The concentration required for effective inhibition of glycolysis was found to be approximately 0.65 mmol/L . This property suggests potential applications in clinical settings for preserving blood samples.

Case Studies

- Neuroblastoma Treatment : A study conducted by Forbes et al. (2024) explored the effects of L-GA on neuroblastoma cells. The findings revealed that L-GA treatment led to a significant reduction in cell viability and induced apoptosis via oxidative stress mechanisms .

- Blood Specimen Preservation : Another research highlighted the effectiveness of L-GA in maintaining glucose levels in heparinized blood samples over extended periods, demonstrating its potential utility in clinical laboratories .

Propriétés

IUPAC Name |

(2S)-2,3-dihydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-09-6 | |

| Record name | (-)-Glyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceraldehyde, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(-)-glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERALDEHYDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI7U82BL5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.